molecular formula C9H7ClO B7806414 alpha-Chlorocinnamaldehyde

alpha-Chlorocinnamaldehyde

Cat. No.: B7806414
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-UHFFFAOYSA-N
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Description

Alpha-Chlorocinnamaldehyde, also known as 2-Propenal, 2-chloro-3-phenyl-, is an organic compound with the molecular formula C9H7ClO and a molecular weight of 166.604 g/mol . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Alpha-Chlorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of cinnamaldehyde. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:

Cinnamaldehyde+Cl2This compound\text{Cinnamaldehyde} + \text{Cl}_2 \rightarrow \text{this compound} Cinnamaldehyde+Cl2​→this compound

Industrial production methods may involve similar chlorination processes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Reduction: It can be reduced to form allylic alcohols.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted cinnamaldehyde derivatives.

Common reagents used in these reactions include reducing agents like calcium amidoborane and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-Chlorocinnamaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used as a corrosion inhibitor for metals like ARMCO iron in acidic environments.

Mechanism of Action

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it forms a protective layer on the metal surface, preventing further oxidation and degradation . In biological systems, its mechanism may involve the inhibition of specific enzymes or pathways, leading to its observed antimicrobial or anticancer effects.

Comparison with Similar Compounds

Alpha-Chlorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:

    4-Chlorocinnamaldehyde: Similar in structure but with the chlorine atom at the para position of the phenyl ring.

    4-Nitrocinnamaldehyde: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.

    3,4,5-Trimethoxybenzaldehyde: A derivative with methoxy groups, showing different reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and industry.

Properties

IUPAC Name

2-chloro-3-phenylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-42-9
Record name α-Chlorocinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18365-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

β chlorocinnamaldehyde was prepared by the following method. Phosphoryl chloride (24 ml, 0.26 mol.) was slowly added to anhydrous dimethyl formamide (40 ml) maintaining a temperature of 0° C. and the resulting solution stirred for 30 minutes. Acetophenone (24 g 0.2 mol.) was also dissolved in anhydrous dimethyl formamide (25 ml) and the mixture slowly added to the phosphoryl chloride solution. Whilst stirring, the reaction mixture was allowed to attain room temperature, stirred for two hours and then poured into an agitated solution of sodium acetate (300 g) in water (750 ml), After stirring for 30 minutes the product was extracted into ether, the ether extracts were dried over magnesium sulphate and the ether was then removed to yield 28.8 g of crude product which was used without further purification as follows.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
Reactant of Route 5
alpha-Chlorocinnamaldehyde
Reactant of Route 6
alpha-Chlorocinnamaldehyde

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